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molecular formula C12H14O3 B1422672 Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 65844-46-4

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1422672
M. Wt: 206.24 g/mol
InChI Key: CJKBZZXRBXKIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101638B2

Procedure details

Combine in a Parr shaker 6-Methoxy-1-oxo-indan-2-carboxylic acid methyl ester (3.14 g, 14.25 mmol), added acetic acid (150 mL), perchloric acid (0.8 mL) and 5% Pd—C (0.14 mmol). After the reaction has been on the parr shaker under 40 atm of H2 pressure at room temperature for 12 hours, filter the reaction mixture through a pad of Celite using ethyl acetate eluent. Then add the filtrate to a separatory funnel and wash with water then brine, and dry the organic layer over Na2SO4. After concentrating under reduced pressure, flash Chromatograph using 8:1 Hexanes:Ethyl acetate to afford 1.9 g, 9.21 mmol (65% yield) of the title compound as a clear oil: 1H NMR (500 MHz, CDCl3); 3.2-3.4 (5H, m), 3.7 (3H, s), 3.8 (3H, s), 6.7-6.8 (2H, m), 7.1-7.2 (1H, m); TLC 1:1 Hexanes:Ethyl acetate Rf:=0.6.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.14 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:14][CH3:15])=[CH:10][CH:11]=2)[C:6]1=O)=[O:4].C(O)(=O)C.Cl(O)(=O)(=O)=O>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:6][C:7]2[C:12](=[CH:11][CH:10]=[C:9]([O:14][CH3:15])[CH:8]=2)[CH2:13]1)=[O:4]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
COC(=O)C1C(C2=CC(=CC=C2C1)OC)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0.14 mmol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the reaction mixture through a pad of Celite
ADDITION
Type
ADDITION
Details
Then add the filtrate to a separatory funnel
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dry the organic layer over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure, flash Chromatograph

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C1CC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.21 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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